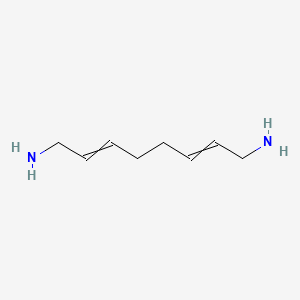
Octa-2,6-diene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,6-diene-1,8-diamine: is an organic compound characterized by the presence of two amine groups attached to an eight-carbon chain with two double bonds at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octa-2,6-diene-1,8-diamine typically involves the reaction of 1,8-diaminooctane with reagents that introduce double bonds at the 2nd and 6th positions. One common method involves the use of dehydrogenation reactions under controlled conditions to achieve the desired diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octa-2,6-diene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated amine derivatives.
Scientific Research Applications
Chemistry: Octa-2,6-diene-1,8-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which Octa-2,6-diene-1,8-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The double bonds in the diene structure may also participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
1,8-Octanediamine: A saturated analog with similar amine functionality but lacking double bonds.
1,7-Octadiene: A related diene compound with a different position of double bonds.
2,6-Dimethyl-2,6-octadiene: A structurally similar compound with methyl groups at the 2nd and 6th positions.
Uniqueness: Octa-2,6-diene-1,8-diamine is unique due to its combination of amine groups and diene structure, which imparts distinct chemical reactivity and potential applications. The presence of double bonds allows for additional chemical modifications and interactions compared to its saturated analogs.
Properties
CAS No. |
51964-55-7 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
octa-2,6-diene-1,8-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-10H2 |
InChI Key |
CSMYEURUKPZSII-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCN)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


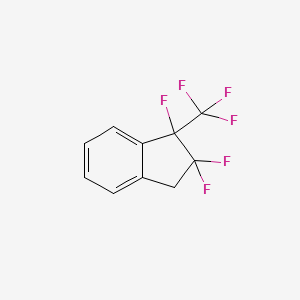
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
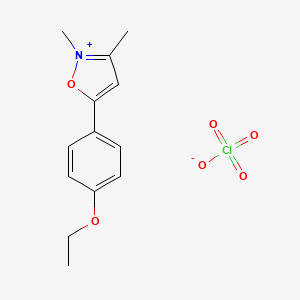
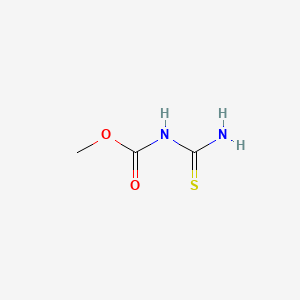
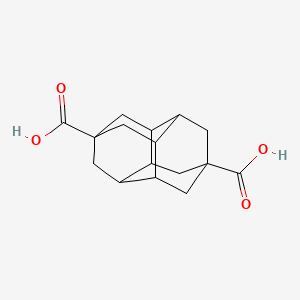

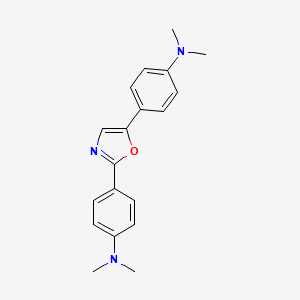
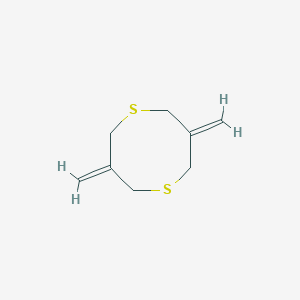
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
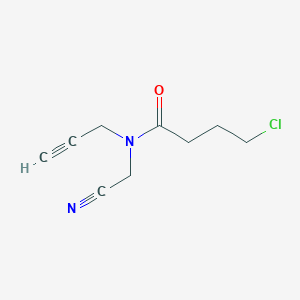
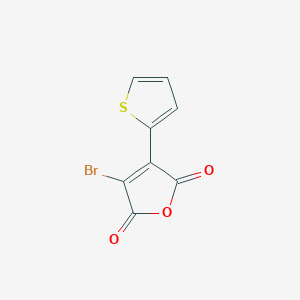
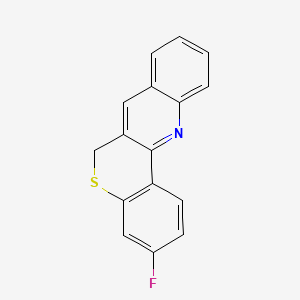
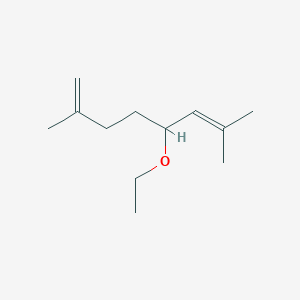
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
